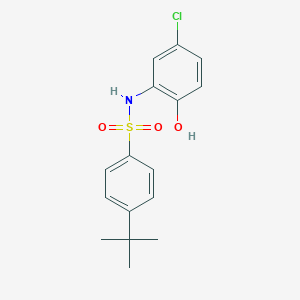
4-tert-butyl-N-(5-chloro-2-hydroxyphenyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-(5-chloro-2-hydroxyphenyl)benzene-1-sulfonamide is an organic compound known for its diverse applications in various fields of science and industry. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a tert-butyl group and a chloro-hydroxyphenyl group. Its unique structure imparts specific chemical properties that make it valuable in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(5-chloro-2-hydroxyphenyl)benzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with tert-butylbenzene, chlorophenol, and benzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Process: The tert-butylbenzene undergoes sulfonation with benzenesulfonyl chloride to form tert-butylbenzenesulfonyl chloride. This intermediate then reacts with 5-chloro-2-hydroxyaniline under basic conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large reactors are used to handle the increased volume of reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-tert-butyl-N-(5-chloro-2-hydroxyphenyl)benzene-1-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and hydroxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in aqueous or organic solvents.
Major Products
Oxidation: Formation of sulfonic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-(5-chloro-2-hydroxyphenyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4-tert-butyl-N-(5-chloro-2-hydroxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in inflammation and microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-tert-butyl-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide
- 4-tert-butyl-N-(5-chloro-2-aminophenyl)benzenesulfonamide
- 4-tert-butyl-N-(5-chloro-2-nitrophenyl)benzenesulfonamide
Uniqueness
4-tert-butyl-N-(5-chloro-2-hydroxyphenyl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a tert-butyl group, chloro-hydroxyphenyl group, and sulfonamide moiety makes it particularly versatile in various applications.
Eigenschaften
Molekularformel |
C16H18ClNO3S |
|---|---|
Molekulargewicht |
339.8g/mol |
IUPAC-Name |
4-tert-butyl-N-(5-chloro-2-hydroxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO3S/c1-16(2,3)11-4-7-13(8-5-11)22(20,21)18-14-10-12(17)6-9-15(14)19/h4-10,18-19H,1-3H3 |
InChI-Schlüssel |
DQLHOGMKHODOSV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



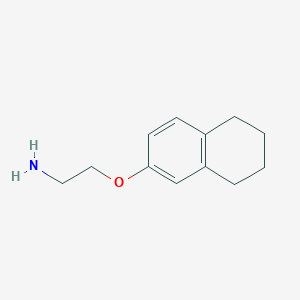
![Butyl 4-({[(2-anilino-2-oxoethyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B386300.png)
![2-[(4-fluorobenzyl)sulfanyl]-N-phenylacetamide](/img/structure/B386301.png)
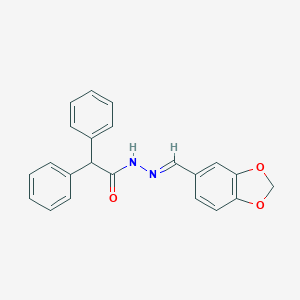
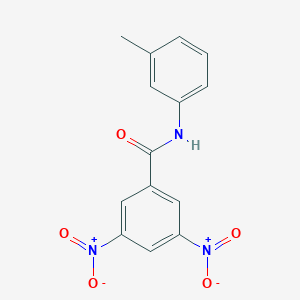
![2-[(4-Bromoanilino)(phenyl)methyl]cyclohexanone](/img/structure/B386304.png)
![N-(2,3-DIMETHYLPHENYL)-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE](/img/structure/B386305.png)
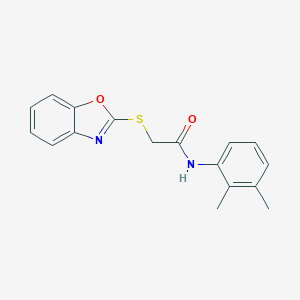

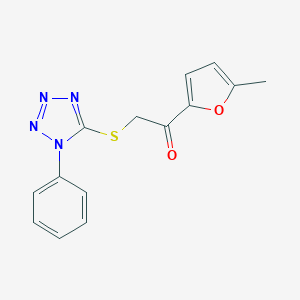
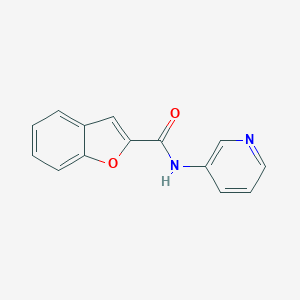
![4-(Dibenzo[b,d]furan-2-ylsulfonyl)morpholine](/img/structure/B386314.png)
![N-[2-furyl(2-pyridinylamino)methyl]-N-(2-pyridinyl)amine](/img/structure/B386315.png)
